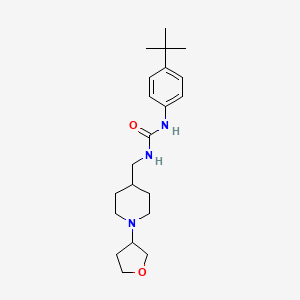![molecular formula C21H17N5O5 B2858311 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396784-82-9](/img/structure/B2858311.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The benzimidazole and tetrahydropyrimidine groups are aromatic and likely contribute to the stability of the compound. The dioxol group is a five-membered ring, which is often associated with strain, but in this case, the oxygen atoms may help to relieve some of this strain .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple aromatic rings in this compound suggests that it is likely quite stable. It may also have interesting optical properties due to the conjugated system of pi electrons .Aplicaciones Científicas De Investigación
Advanced Glycation End-Products and Their Implications
Compounds structurally related to the queried chemical have been studied for their role in the formation of advanced glycation end-products (AGEs). AGEs are crucial in understanding the complications associated with diabetes and some neurodegenerative diseases. For example, Methylglyoxal, a compound formed endogenously, can modify proteins forming AGEs, which have implications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis Techniques and Chemical Properties
The synthetic routes and chemical properties of similar compounds have been explored, highlighting methodologies like catalyst-free synthesis for creating fused tricyclic derivatives, which are significant for the development of pharmaceuticals (Shaabani et al., 2014). This research points to the importance of such compounds in creating efficient and environmentally benign pharmaceutical syntheses.
Medicinal Chemistry and Drug Discovery
Research into structurally related compounds has identified potential uses in treating diseases such as cancer and inflammation. For example, benzimidazole condensed ring systems have shown antineoplastic activity, indicating potential cancer treatment applications (Abdel-Hafez, 2007). Additionally, the synthesis of benzimidazole–oxadiazole hybrids has been explored for antimicrobial properties, further underscoring the compound's relevance in developing new therapeutic agents (Shruthi et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c27-19(22-9-18-24-14-3-1-2-4-15(14)25-18)13-8-23-21(29)26(20(13)28)10-12-5-6-16-17(7-12)31-11-30-16/h1-8H,9-11H2,(H,22,27)(H,23,29)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFONGGMOUKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CNC3=O)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2858233.png)

![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)


![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)
![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)



![4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2858247.png)
